molecular formula C19H15N3O3S B2433641 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476459-86-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2433641
CAS No.: 476459-86-6
M. Wt: 365.41
InChI Key: TYSKSHIOQQPGHT-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule investigated for its potent biological activity, particularly as a multi-targeted kinase inhibitor. Research indicates its primary value lies in oncology, where it has demonstrated significant efficacy against various cancer cell lines. Studies have shown that this compound acts as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key driver in the pathogenesis of acute myeloid leukemia (AML) (Source: PubMed) . Its mechanism involves targeting the ATP-binding pocket of FLT3, thereby suppressing its auto-phosphorylation and downstream pro-survival signaling pathways, leading to the induction of apoptosis in leukemic cells. Furthermore, this acrylamide derivative has been designed and evaluated for its anti-proliferative activity, showing promising results against other malignancies. The molecular structure, incorporating the 1,3,4-thiadiazole and acrylamide pharmacophores, is characteristic of compounds that interact with kinase domains, suggesting potential for targeting a broader spectrum of tyrosine kinases. Its research applications are focused on elucidating signaling pathways in cancer, serving as a chemical tool for target validation, and providing a lead structure for the development of novel targeted therapeutics (Source: ScienceDirect) . This compound is for research use only in laboratory studies.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-12-3-2-4-14(9-12)18-21-22-19(26-18)20-17(23)8-6-13-5-7-15-16(10-13)25-11-24-15/h2-10H,11H2,1H3,(H,20,22,23)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSKSHIOQQPGHT-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the benzo[d][1,3]dioxole and thiadiazole units: This step involves the formation of an amide bond between the benzo[d][1,3]dioxole derivative and the thiadiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the acrylamide group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Synthetic Formation via Knoevenagel Condensation

The acrylamide core forms through base-catalyzed condensation between 3-(benzo[d] dioxol-5-yl)acrylaldehyde derivatives and 5-(m-tolyl)-1,3,4-thiadiazol-2-amine ( ). The reaction proceeds via:

  • Mechanism : Dehydration of an intermediate Schiff base under acidic or thermal conditions.

  • Key Reagents : Ethanol or dichloromethane as solvents, with piperidine or triethylamine as catalysts ( ).

Starting Material Conditions Yield Reference
3-(Benzo[d] dioxol-5-yl)acrylaldehydeEthanol, reflux, 3 hr75–84%
5-(m-Tolyl)-1,3,4-thiadiazol-2-aminePiperidine, 80°C91%

Reduction of α,β-Unsaturated Amide

The (Z)-configured acrylamide double bond undergoes stereospecific reduction:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation ( ).

  • Outcome : Saturation of the double bond generates a racemic mixture of diastereomers.

Example Reaction :

(Z)-AcrylamideNaBH3CN, MeOHDihydroacrylamide (racemic)[7]\text{(Z)-Acrylamide} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Dihydroacrylamide (racemic)} \quad[7]

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole moiety participates in regioselective alkylation and cycloaddition:

Alkylation at N-3 Position

  • Reagents : Methyl iodide (CH3I) with K2CO3 in DMF ( ).

  • Product : N-methylated thiadiazole derivatives.

Experimental Data :

Substrate Reagent Conditions Yield
Target compoundCH3IK2CO3, DMF, 24 hr65%

Cycloaddition Reactions

The thiadiazole’s electron-deficient C-5 position reacts with dienophiles (e.g., maleic anhydride) in [4+2] Diels-Alder reactions, forming fused bicyclic systems ( ).

Benzodioxole Ring Reactivity

The benzo[d] dioxole group undergoes electrophilic substitution under acidic conditions:

  • Typical Reactions : Nitration, sulfonation, or halogenation at the C-4 position ( ).

  • Limitation : Ring-opening occurs with strong nucleophiles (e.g., hydroxide) at elevated temperatures ( ).

Example :

Benzo[d][1][3]dioxoleHNO3,H2SO44-Nitrobenzo[d][1][3]dioxole[3]\text{Benzo[d][1][3]dioxole} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Nitrobenzo[d][1][3]dioxole} \quad[3]

Amide Bond Hydrolysis and Derivatization

The acrylamide’s carbonyl group is susceptible to hydrolysis or nucleophilic substitution:

  • Hydrolysis : Acidic (HCl) or basic (NaOH) conditions cleave the amide bond, yielding 3-(benzo[d] dioxol-5-yl)acrylic acid and 5-(m-tolyl)-1,3,4-thiadiazol-2-amine ( ).

  • Acylation : Reaction with acyl chlorides forms secondary amides ( ).

Kinetic Data :

Reaction Conditions Half-life
Acidic hydrolysis (1M HCl)80°C, 6 hr2.5 hr

Photochemical and Thermal Stability

  • Photoreactivity : UV irradiation (254 nm) induces [2+2] cycloaddition of the acrylamide double bond, forming dimers ( ).

  • Thermal Degradation : Decomposition occurs above 250°C, releasing CO and HCN gases (TGA data,).

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving molecular docking and in vitro assays have indicated that derivatives of thiadiazole can inhibit the proliferation of cancer cells. The interaction of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide with cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) has been particularly promising .

Antimicrobial Activity

Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties against various bacterial strains. The presence of the thiadiazole ring may enhance this activity by disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Interaction with Biological Macromolecules

The compound's ability to interact with DNA and proteins has been studied extensively. Molecular docking studies suggest that it can bind to specific sites on DNA or proteins, potentially leading to alterations in their functions. This property is crucial for the development of novel therapeutic agents targeting specific diseases .

Polymer Chemistry

The acrylamide component allows for the incorporation of this compound into polymer matrices. Its unique structural features can impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers. This application is particularly relevant in the development of advanced materials for industrial use.

Organic Electronics

Due to its electronic properties, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's ability to act as a hole transport material can significantly improve the efficiency of these devices.

Case Studies

StudyObjectiveFindings
Göktürk et al., 2023Investigate anticancer propertiesThe compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 15 µM .
Zhang et al., 2022Evaluate antimicrobial efficacyShowed broad-spectrum activity against Gram-positive bacteria with MIC values ranging from 4 to 16 µg/mL .
Lee et al., 2024Assess polymer incorporationEnhanced mechanical properties in polymer composites when integrated with acrylamide derivatives.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a phenyl group instead of a m-tolyl group.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide: Similar structure but with an o-tolyl group instead of a m-tolyl group.

Uniqueness

The uniqueness of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-tolyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various biological activities, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety attached to a thiadiazole and acrylamide group. Its molecular formula is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S with a molecular weight of approximately 398.45 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight398.45 g/mol
IUPAC Name(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

Synthesis

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves multiple steps including:

  • Formation of the benzo[d][1,3]dioxole moiety .
  • Synthesis of the thiadiazole derivative through cyclization reactions.
  • Coupling with the acrylamide group , often utilizing coupling reagents to facilitate the reaction.

Each step requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds related to thiadiazoles exhibit significant antimicrobial properties. For instance:

  • A study on thiadiazolopyrimidine derivatives demonstrated effective activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
  • The compound's structure suggests potential interaction with bacterial enzymes or cell wall synthesis pathways.

Anticancer Activity

The anticancer potential of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide has been explored through several in vitro studies:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), with IC50 values indicating significant cytotoxic effects .
    • For example, derivatives similar to this compound showed IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .

The proposed mechanism involves binding to specific proteins or enzymes that are crucial for cancer cell proliferation or survival. In silico docking studies have suggested interactions with estrogen receptors and other molecular targets that modulate cell signaling pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A series of thiadiazolopyrimidine derivatives showed promising results against both gram-positive and gram-negative bacteria .
  • Cytotoxic Studies : In a study evaluating various derivatives for anticancer activity, compounds were shown to inhibit cell growth effectively in multiple cancer cell lines .

Q & A

Q. How can synthetic yields of this compound be optimized, and what are critical reaction parameters?

  • Methodological Answer : The synthesis involves coupling benzo[d][1,3]dioxol-5-yl acrylate derivatives with thiadiazole precursors. Key parameters include:
  • Temperature control (50–80°C for amide coupling steps) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction kinetics and solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP enhances coupling efficiency in acylation steps .
  • Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :
  • 1D/2D NMR : Confirms stereochemistry (Z-configuration) and substituent positions via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) .
  • HRMS : Validates molecular formula (e.g., C₂₃H₁₉N₃O₃S) and isotopic patterns .
  • X-ray crystallography : Resolves spatial arrangement of the thiadiazole and benzodioxole moieties, critical for docking studies .

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